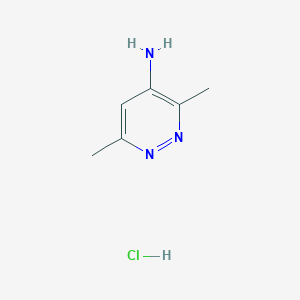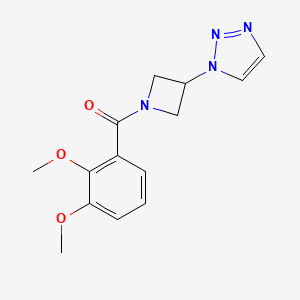
3,6-Dimethylpyridazin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylpyridazin-4-amine hydrochloride is a chemical compound with the CAS Number: 1803610-59-4 . It has a molecular weight of 159.62 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of amines like 3,6-Dimethylpyridazin-4-amine hydrochloride can be achieved through a process called reductive amination . This involves the treatment of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent .Molecular Structure Analysis
The InChI code for 3,6-Dimethylpyridazin-4-amine hydrochloride is1S/C6H9N3.ClH/c1-4-3-6(7)5(2)9-8-4;/h3H,1-2H3,(H2,7,8);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3,6-Dimethylpyridazin-4-amine hydrochloride is a powder at room temperature . It has a molecular weight of 159.62 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Kinetics and Mechanisms of Nitrogen-Containing Compounds : Studies on the kinetics and mechanisms of formation and destruction of nitrogen-containing compounds like N-nitrosodimethylamine (NDMA) in water highlight the complexity of reactions involving amines. These reactions are crucial for understanding water treatment processes and the environmental impact of nitrogenous compounds (Sharma, 2012).
Antioxidant Activity : Research into the antioxidant activity of various compounds, including the determination of antioxidant activity in foods and pharmaceuticals, underscores the potential health benefits of nitrogen-containing compounds. These studies often explore the chemical interactions and mechanisms behind the antioxidant properties (Munteanu & Apetrei, 2021).
Advanced Oxidation Processes for Degradation : The degradation of nitrogen-containing hazardous compounds, including amines and dyes, through advanced oxidation processes (AOPs) is a critical area of research for environmental science. These processes aim to mineralize resistant compounds, improving water treatment technologies (Bhat & Gogate, 2021).
Pharmacological Applications : Studies on the pharmacological properties of compounds like p-Coumaric acid and its conjugates, which involve amine conjugation, reveal significant biological activities. These activities include antioxidant, anti-cancer, and anti-inflammatory effects, suggesting potential medical applications of nitrogen-containing compounds (Pei et al., 2016).
Analytical Methods for Biogenic Amines : The development and optimization of analytical methods for detecting biogenic amines in foods highlight the importance of monitoring these compounds for food safety and quality. Biogenic amines are indicators of food spoilage and can have significant health implications (Önal, 2007).
Surface Modification for Biomolecule Immobilization : Research on plasma methods for generating chemically reactive surfaces for biomolecule immobilization emphasizes the role of amines in creating bio-interfaces. Such technologies are critical for medical implants and tissue engineering applications (Siow et al., 2006).
Safety And Hazards
The safety information for 3,6-Dimethylpyridazin-4-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3,6-dimethylpyridazin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-4-3-6(7)5(2)9-8-4;/h3H,1-2H3,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTGQSWOUPZVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylpyridazin-4-amine hydrochloride | |
CAS RN |
1803610-59-4 |
Source


|
| Record name | 3,6-dimethylpyridazin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2647502.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide](/img/structure/B2647505.png)

![1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide](/img/structure/B2647507.png)





![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2647518.png)
![N-[(2,6-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2647519.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide](/img/structure/B2647521.png)